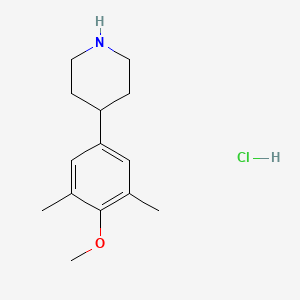4-(4-Methoxy-3,5-dimethylphenyl)piperidine hydrochloride
CAS No.: 1185028-29-8
Cat. No.: VC2981489
Molecular Formula: C14H22ClNO
Molecular Weight: 255.78 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1185028-29-8 |
|---|---|
| Molecular Formula | C14H22ClNO |
| Molecular Weight | 255.78 g/mol |
| IUPAC Name | 4-(4-methoxy-3,5-dimethylphenyl)piperidine;hydrochloride |
| Standard InChI | InChI=1S/C14H21NO.ClH/c1-10-8-13(9-11(2)14(10)16-3)12-4-6-15-7-5-12;/h8-9,12,15H,4-7H2,1-3H3;1H |
| Standard InChI Key | OJULJCJPKOWPST-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1OC)C)C2CCNCC2.Cl |
| Canonical SMILES | CC1=CC(=CC(=C1OC)C)C2CCNCC2.Cl |
Introduction
Chemical Identity and Structure
4-(4-Methoxy-3,5-dimethylphenyl)piperidine hydrochloride is a piperidine derivative characterized by a 4-methoxy-3,5-dimethylphenyl substituent at the 4-position of the piperidine ring. The compound exists as a hydrochloride salt, which enhances its water solubility compared to the free base form.
Basic Information
| Parameter | Value |
|---|---|
| CAS Number | 1185028-29-8 |
| Molecular Formula | C₁₄H₂₂ClNO |
| Molecular Weight | 253.79 g/mol |
| IUPAC Name | 4-(4-methoxy-3,5-dimethylphenyl)piperidine hydrochloride |
| Canonical SMILES | CC1=C(C)C(=CC=C1C2CCNCC2)OC.Cl |
The molecular structure features a six-membered piperidine ring directly connected to a benzene ring at the para position. The benzene ring contains two methyl groups at the meta positions (3 and 5) and a methoxy group at the para position (4), creating a symmetrical substitution pattern on the aromatic ring .
Physical and Chemical Properties
4-(4-Methoxy-3,5-dimethylphenyl)piperidine hydrochloride typically appears as a white to off-white crystalline powder. As a hydrochloride salt, it demonstrates enhanced stability and solubility compared to its free base counterpart.
Physical Properties
| Property | Description |
|---|---|
| Appearance | White crystalline powder |
| Solubility | Soluble in water and common organic solvents including methanol, ethanol, and DMSO |
| Melting Point | Data not available in literature |
| Stability | Relatively stable under standard laboratory conditions |
The presence of the methoxy group and dimethyl substitution on the phenyl ring contributes to the compound's lipophilicity, while the hydrochloride salt formation enhances its water solubility, creating a balance between hydrophilic and lipophilic properties.
Chemical Reactivity
As a piperidine derivative, this compound contains a secondary amine functional group when in its free base form. The nitrogen atom in the piperidine ring can participate in various chemical reactions:
-
Protonation/deprotonation reactions (acid-base chemistry)
-
Nucleophilic substitution reactions
-
N-alkylation and N-acylation processes
-
Coordination with metal centers
The methoxy group on the phenyl ring can undergo O-demethylation under strong acidic conditions, while the aromatic ring can participate in electrophilic aromatic substitution reactions, though the methyl and methoxy substituents affect the reactivity and regioselectivity of such reactions.
Applications and Research Relevance
4-(4-Methoxy-3,5-dimethylphenyl)piperidine hydrochloride has potential applications primarily in medicinal chemistry and pharmaceutical research.
Research Tool
The compound is primarily used in research settings as:
-
A building block for synthesizing more complex molecules
-
A reference standard in analytical chemistry
-
A model compound for studying structure-activity relationships
-
A potential pharmacophore for drug discovery programs
Structure-Activity Relationships
Understanding the structure-activity relationships of 4-(4-Methoxy-3,5-dimethylphenyl)piperidine hydrochloride requires comparison with similar compounds.
Comparison with Related Compounds
| Compound | Key Structural Difference | Potential Effect on Activity |
|---|---|---|
| 4-(4-Methoxyphenyl)piperidine | Lacks 3,5-dimethyl substituents | Reduced lipophilicity, potentially different receptor interactions |
| 3-(4-Methoxy-3,5-dimethyl-benzyl)piperidine | Contains benzyl linker at 3-position | Different spatial arrangement, flexibility, and binding properties |
| 2-(4-Methoxy-3,5-dimethyl-benzyl)piperidine | Contains benzyl linker at 2-position | Different spatial arrangement, flexibility, and binding properties |
The presence of methyl groups at the 3,5-positions of the aromatic ring likely affects the compound's:
-
Lipophilicity and membrane permeability
-
Metabolic stability (steric protection of aromatic ring)
-
Electronic properties of the aromatic system
-
Binding affinity to potential biological targets
Research on related compounds suggests that the precise positioning of substituents significantly impacts biological activity .
Current Research Status and Future Directions
Research on 4-(4-Methoxy-3,5-dimethylphenyl)piperidine hydrochloride remains in relatively early stages, with most applications focused on its use as a chemical building block rather than as a therapeutic agent itself.
Comparative Analysis with AMPK Activators
Recent studies on structurally related compounds containing the 3,5-dimethylpyridin-4(1H)-one scaffold have shown promising results as AMP-activated protein kinase (AMPK) activators with selective cell growth inhibitory activity against human breast cancer cell lines . While 4-(4-Methoxy-3,5-dimethylphenyl)piperidine hydrochloride differs in its core structure, the presence of similar substitution patterns on the aromatic ring suggests potential for related biological activities that merit further investigation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume